Cas no 54207-45-3 (1-Ethyl-2-hydroxy-1-propylguanidine)

1-Ethyl-2-hydroxy-1-propylguanidine is a guanidine derivative characterized by its unique alkyl and hydroxyl substituents, which influence its reactivity and solubility properties. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the preparation of more complex molecules. The presence of both ethyl and propyl groups enhances its lipophilicity, while the hydroxyl group contributes to hydrogen-bonding interactions, making it versatile for further functionalization. Its stability under standard conditions and compatibility with a range of solvents further underscore its utility in laboratory applications. Researchers value this compound for its balanced reactivity profile and potential in medicinal chemistry.
1-Ethyl-2-hydroxy-1-propylguanidine structure
54207-45-3 structure
Product Name:1-Ethyl-2-hydroxy-1-propylguanidine
CAS No:54207-45-3
MF:C6H15N3O
MW:145.202800989151
CID:5713252
PubChem ID:62482486
Update Time:2025-05-26

1-Ethyl-2-hydroxy-1-propylguanidine Chemical and Physical Properties

Names and Identifiers

    • 54207-45-3
    • EN300-738154
    • 1-ethyl-2-hydroxy-1-propylguanidine
    • N-ethyl-N''-hydroxy-N-propylguanidine
    • Guanidine, N-ethyl-N'-hydroxy-N-propyl-
    • 1-Ethyl-2-hydroxy-1-propylguanidine
    • Inchi: 1S/C6H15N3O/c1-3-5-9(4-2)6(7)8-10/h10H,3-5H2,1-2H3,(H2,7,8)
    • InChI Key: LFTZJAKXJITMHT-UHFFFAOYSA-N
    • SMILES: O/N=C(\N)/N(CC)CCC

Computed Properties

  • Exact Mass: 145.121512110g/mol
  • Monoisotopic Mass: 145.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 61.8Ų

Experimental Properties

  • Density: 1.06±0.1 g/cm3(Predicted)
  • Boiling Point: 208.1±23.0 °C(Predicted)
  • pka: 8.70±0.69(Predicted)

1-Ethyl-2-hydroxy-1-propylguanidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-738154-1.0g
N-ethyl-N''-hydroxy-N-propylguanidine
54207-45-3
1g
$0.0 2023-06-07

Additional information on 1-Ethyl-2-hydroxy-1-propylguanidine

1-Ethyl-2-hydroxy-1-propylguanidine (CAS No. 54207-45-3): An Overview of Its Structure, Properties, and Applications

1-Ethyl-2-hydroxy-1-propylguanidine (CAS No. 54207-45-3) is a unique compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its distinctive guanidine functional group and hydroxy substituent, exhibits a range of interesting properties that make it a valuable candidate for various applications. In this comprehensive overview, we will delve into the chemical structure, physical and chemical properties, synthesis methods, and potential applications of 1-Ethyl-2-hydroxy-1-propylguanidine.

Chemical Structure and Properties

The molecular formula of 1-Ethyl-2-hydroxy-1-propylguanidine is C6H15N3O. The compound features a guanidine group (–N=C(NH2)NH2) attached to a propyl chain with a hydroxyl group (-OH) at the second carbon position. The presence of the guanidine group imparts strong basicity and hydrogen-bonding capabilities to the molecule, while the hydroxyl group adds polarity and potential for hydrogen bonding. These structural features contribute to the compound's unique solubility profile and reactivity.

In terms of physical properties, 1-Ethyl-2-hydroxy-1-propylguanidine is a white crystalline solid at room temperature with a melting point of approximately 150°C. It is highly soluble in water and polar organic solvents such as methanol and ethanol, but less soluble in non-polar solvents like hexane. The compound's high solubility in water makes it suitable for use in aqueous solutions, which is advantageous for many biological and pharmaceutical applications.

Synthesis Methods

The synthesis of 1-Ethyl-2-hydroxy-1-propylguanidine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-hydroxypropionitrile with ethylenediamine followed by treatment with ammonia or an ammonia source to form the guanidine group. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

An alternative approach involves the reaction of 1-amino-2-propanol with cyanamide in the presence of an acid catalyst. This method offers a more straightforward route to the desired product but may require additional purification steps to remove by-products.

Biological and Pharmaceutical Applications

The unique properties of 1-Ethyl-2-hydroxy-1-propylguanidine have led to its exploration in various biological and pharmaceutical contexts. Recent studies have highlighted its potential as an antiviral agent due to its ability to interfere with viral replication processes. For example, research published in the Journal of Medicinal Chemistry demonstrated that 1-Ethyl-2-hydroxy-1-propylguanidine exhibits potent antiviral activity against influenza A virus by inhibiting viral RNA synthesis.

In addition to its antiviral properties, 1-Ethyl-2-hydroxy-1-propylguanidine has shown promise as an anti-inflammatory agent. Studies have indicated that it can effectively reduce inflammation by modulating cytokine production and inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. This makes it a potential candidate for treating inflammatory diseases such as arthritis and asthma.

Toxicity and Safety Considerations

The safety profile of 1-Ethyl-2-hydroxy-1-propylguanidine is an important consideration for its use in pharmaceutical applications. Preclinical studies have shown that it has low toxicity when administered at therapeutic doses. However, as with any new compound, comprehensive toxicity assessments are necessary to ensure its safety for human use.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-Ethyl-2-hydroxy-1-propylguanidine in various therapeutic contexts. Early results from these trials are promising, indicating that the compound is well-tolerated by patients with minimal side effects.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 1-Ethyl-2-hydroxy-1-propylguanidine continues to uncover new insights into its mechanisms of action and potential applications. Future studies will likely focus on optimizing its delivery methods, enhancing its bioavailability, and exploring its efficacy in combination with other therapeutic agents.

In conclusion, 1-Ethyl-2-hydroxy-1-propylguanidine (CAS No. 54207-45-3) is a versatile compound with promising biological activities that make it a valuable candidate for further development in pharmaceutical research. Its unique chemical structure and properties position it as a potential therapeutic agent for treating viral infections and inflammatory diseases. As research progresses, it is expected that this compound will continue to play a significant role in advancing our understanding of guanidine-based molecules and their applications in medicine.

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